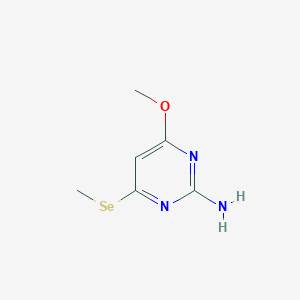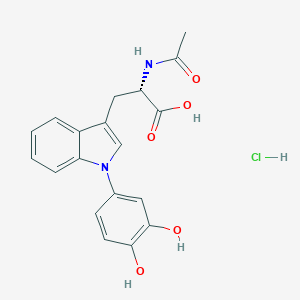
1-(1,2-Hydroquinone)-N-acetyltryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Hydroquinone)-N-acetyltryptophan, also known as HAT, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. HAT is a derivative of tryptophan, which is an essential amino acid. HAT has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
1-(1,2-Hydroquinone)-N-acetyltryptophan exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. 1-(1,2-Hydroquinone)-N-acetyltryptophan also modulates the activity of various signaling pathways, including the NF-κB pathway, which is involved in inflammation. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to have various biochemical and physiological effects. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to reduce oxidative stress, inflammation, and cell death in various cell types, including neurons and cancer cells. 1-(1,2-Hydroquinone)-N-acetyltryptophan has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to have a neuroprotective effect by reducing the production of amyloid-beta, which is a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,2-Hydroquinone)-N-acetyltryptophan has several advantages for lab experiments, including its stability, solubility, and low toxicity. 1-(1,2-Hydroquinone)-N-acetyltryptophan can be easily synthesized in the lab, and its effects can be studied in various cell types and animal models. However, 1-(1,2-Hydroquinone)-N-acetyltryptophan has some limitations, including its low bioavailability and poor pharmacokinetic properties. 1-(1,2-Hydroquinone)-N-acetyltryptophan has a short half-life, which limits its potential use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-(1,2-Hydroquinone)-N-acetyltryptophan. One direction is to optimize the synthesis method of 1-(1,2-Hydroquinone)-N-acetyltryptophan to improve its yield and purity. Another direction is to study the pharmacokinetics of 1-(1,2-Hydroquinone)-N-acetyltryptophan and develop strategies to improve its bioavailability. Further research is needed to understand the molecular mechanisms underlying the effects of 1-(1,2-Hydroquinone)-N-acetyltryptophan and its potential use as a therapeutic agent. Additionally, more studies are needed to explore the potential applications of 1-(1,2-Hydroquinone)-N-acetyltryptophan in other areas, such as drug delivery and imaging.
Conclusion:
In conclusion, 1-(1,2-Hydroquinone)-N-acetyltryptophan is a synthetic compound that has gained significant attention due to its potential applications in scientific research. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. 1-(1,2-Hydroquinone)-N-acetyltryptophan has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 1-(1,2-Hydroquinone)-N-acetyltryptophan has some limitations, including its low bioavailability and poor pharmacokinetic properties. Further research is needed to optimize the synthesis method of 1-(1,2-Hydroquinone)-N-acetyltryptophan, improve its bioavailability, and explore its potential applications in medicine, biochemistry, and pharmacology.
Métodos De Síntesis
1-(1,2-Hydroquinone)-N-acetyltryptophan can be synthesized through various methods, including the reaction of N-acetyltryptophan with 1,2-dihydroxybenzene in the presence of a catalyst. Another method involves the reaction of N-acetyltryptophan with 1,2-dibromoethane and sodium methoxide. The yield of 1-(1,2-Hydroquinone)-N-acetyltryptophan can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
1-(1,2-Hydroquinone)-N-acetyltryptophan has been used in various scientific research studies due to its potential applications in medicine, biochemistry, and pharmacology. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been studied for its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. 1-(1,2-Hydroquinone)-N-acetyltryptophan has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
Número CAS |
106078-47-1 |
|---|---|
Nombre del producto |
1-(1,2-Hydroquinone)-N-acetyltryptophan |
Fórmula molecular |
C19H19ClN2O5 |
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-[1-(3,4-dihydroxyphenyl)indol-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C19H18N2O5.ClH/c1-11(22)20-15(19(25)26)8-12-10-21(16-5-3-2-4-14(12)16)13-6-7-17(23)18(24)9-13;/h2-7,9-10,15,23-24H,8H2,1H3,(H,20,22)(H,25,26);1H/t15-;/m0./s1 |
Clave InChI |
OZNRUEHBJVKZPR-RSAXXLAASA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl |
SMILES |
CC(=O)NC(CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl |
SMILES canónico |
CC(=O)NC(CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl |
Otros números CAS |
106078-47-1 |
Sinónimos |
1-(1,2-hydroquinone)-N-acetyltryptophan 1-HATP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





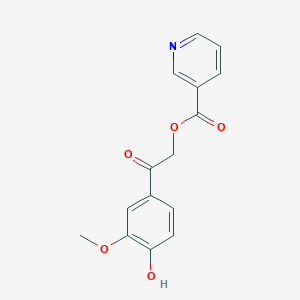

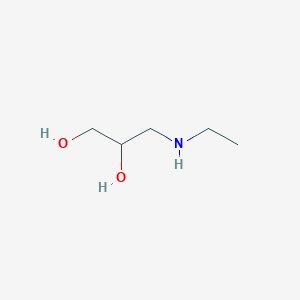

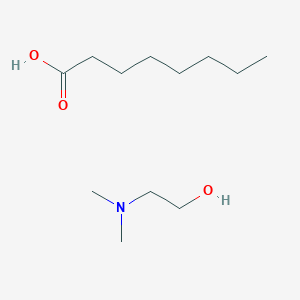

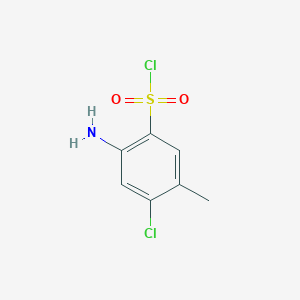
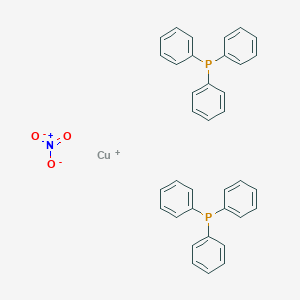
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
